molecular formula C5H10N2O B1308644 1-Methylpiperazin-2-one CAS No. 59702-07-7

1-Methylpiperazin-2-one

Cat. No. B1308644
CAS RN: 59702-07-7
M. Wt: 114.15 g/mol
InChI Key: KJCIMSSFGUGTGA-UHFFFAOYSA-N
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Description

1-Methylpiperazin-2-one is a chemical compound that is part of the piperazine class, which is characterized by a six-membered ring containing two nitrogen atoms opposite each other. The compound has been the subject of various studies due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 1-Methylpiperazin-2-one derivatives has been explored in several studies. For instance, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to the drug imatinib, was achieved through direct reductive alkylation of 1-methylpiperazine with high yields, demonstrating the compound's utility in pharmaceutical synthesis . Additionally, the synthesis of 1-methylpiperazinediium tetrasulfidotungstate monohydrate from 1-methylpiperazine has been reported, showcasing the compound's versatility in forming hybrid organic-inorganic materials .

Molecular Structure Analysis

The molecular structure of 1-Methylpiperazin-2-one and its derivatives has been extensively analyzed using various techniques. For example, the crystal structure of a benzimidazole derivative containing a 4-methylpiperazin-1-yl moiety was determined by X-ray crystallography, confirming the expected planar benzimidazole ring system and chair conformation of the piperazine ring . Similarly, multi-component hydrogen-bonding organic salts formed from 1-methylpiperazine with aromatic carboxylic acids have been crystallized, revealing diverse three-dimensional supramolecular architectures stabilized by robust hydrogen-bond interactions .

Chemical Reactions Analysis

1-Methylpiperazin-2-one is reactive and can participate in various chemical reactions. The compound has been used to form multi-component hydrogen-bonding salts with aromatic carboxylic acids, indicating its ability to engage in charge-transfer interactions and hydrogen bonding . Additionally, the synthesis of 1,4-disubstituted 2-methylpiperazine derivatives as potential 5-HT(1A) receptor ligands involves the reaction of 2-methylpiperazine with halogenated compounds, demonstrating the compound's reactivity in forming substituted piperazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Methylpiperazin-2-one derivatives have been characterized in several studies. Vibrational spectroscopic analysis (FTIR and FT-Raman) and quantum chemical calculations have been used to investigate the electronic properties of 1-Amino-4-methylpiperazine, providing insights into the charge density distribution and site of chemical reactivity . The thermal stability, optical absorption, and antioxidant properties of 1-methylpiperazine-1,4-diium bis(nitrate) have also been studied, revealing the material's stability and potential for antioxidant applications .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : 1-Methylpiperazin-2-one has been used in the synthesis of biologically active targets and drugs . It has been used in a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines .
  • Methods of Application or Experimental Procedures : The sequence involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC). This process has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines .
  • Results or Outcomes : The sequence provides 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in yields of 38 to 90% and up to 99% ee . The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .

Application in Molecular Imprinting

  • Specific Scientific Field : Molecular Imprinting
  • Summary of the Application : 1-Methylpiperazin-2-one has been used as a mimic template in the preparation of molecularly imprinted microspheres (MIMs) .
  • Methods of Application or Experimental Procedures : The compound is used as a mimic template to prepare MIMs . The specific procedures would depend on the exact experimental setup and the materials used.
  • Results or Outcomes : The use of 1-Methylpiperazin-2-one in this context helps in the creation of MIMs, which have various applications in fields like sensing, separation science, and catalysis .

Application in Stationary Phase Preparation

  • Specific Scientific Field : Chromatography
  • Summary of the Application : 1-Methylpiperazin-2-one has been used to prepare the difunctional strong anion-exchange stationary phase from a 1,4-diazacyclohexane derivative .
  • Methods of Application or Experimental Procedures : The compound is used in the synthesis of a difunctional strong anion-exchange stationary phase . The specific procedures would depend on the exact experimental setup and the materials used.
  • Results or Outcomes : The use of 1-Methylpiperazin-2-one in this context helps in the preparation of a stationary phase, which is a crucial component in chromatographic separations .

Safety And Hazards

1-Methylpiperazin-2-one poses serious health risks, including liver damage, skin burns, and allergic reactions . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-7-3-2-6-4-5(7)8/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCIMSSFGUGTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402847
Record name 1-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpiperazin-2-one

CAS RN

59702-07-7
Record name 1-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2-piperazinone hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-tert-Butoxycabonyl-4-methyl-3-oxopiperazine (3.87 g) was dissolved in trifluoroacetic acid (80 ml), and the mixture stirred at ambient temperature for 2 hours. Solvent was evaporated to give 1-methyl-2-oxopiperazine as a trifluoroacetate salt, with some excess trifluoroacetic acid.
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
R Chekkara, N Kandakatla, VR Gorla… - Int J Pharm Pharm …, 2014 - researchgate.net
Background: Janus kinase 2 (JAK2) plays a crucial role in the myeloproliferative disorders, autoimmune diseases and many other diseases. Somatic mutation of JAK2 (V617F) results in …
Number of citations: 5 www.researchgate.net
PW Manley, F Blasco, J Mestan, R Aichholz - Bioorganic & medicinal …, 2013 - Elsevier
… Propylphosphonic anhydride-mediated amide-coupling of 4 with the benzoic acid 8, prepared from 4-bromomethylbenzoic acid and 1-methylpiperazin-2-one, afforded an authentic …
Number of citations: 52 www.sciencedirect.com
J Huang, X Wang, R Dong, X Liu, H Li… - Journal of Medicinal …, 2021 - ACS Publications
Hematologic malignancies (HM) start in blood forming tissue or in the cells of the immune system. Cyclin-dependent kinases (CDKs) regulate cell cycle progression, and some of them …
Number of citations: 6 pubs.acs.org
A Mahindra, L Jenkins, S Marsango… - Journal of medicinal …, 2022 - ACS Publications
G-protein-coupled receptor 84 (GPR84) is a proinflammatory orphan G-protein-coupled receptor implicated in several inflammatory and fibrotic diseases. Several agonist and …
Number of citations: 5 pubs.acs.org
H Huang, DA Hutta, JM Rinker, H Hu… - Journal of medicinal …, 2009 - ACS Publications
A series of pyrido[2,3-d]pyrimidin-5-ones has been synthesized and evaluated as inhibitors of the kinase domain of macrophage colony-stimulating factor-1 receptor (FMS). FMS …
Number of citations: 60 pubs.acs.org
J Dinges, DH Albert, LD Arnold… - Journal of medicinal …, 2007 - ACS Publications
… One heterocycle, 1-methylpiperazin-2-one, was prepared according to Cusic et al. Nucleophilic aromatic substitution of 5-fluoroindanone (16) with N-methylpiperazine (Method B) …
Number of citations: 43 pubs.acs.org
S Di Martino, P Tardia, V Cilibrasi… - Journal of Medicinal …, 2020 - ACS Publications
Sphingolipids (SphLs) are a diverse class of molecules that are regulated by a complex network of enzymatic pathways. A disturbance in these pathways leads to lipid accumulation …
Number of citations: 11 pubs.acs.org
M Atobe, T Nagami, S Muramatsu, T Ohno… - Journal of medicinal …, 2019 - ACS Publications
Osteoarthritis (OA) is a degenerative disease characterized by joint destruction and loss of cartilage. There are many unmet needs in the treatment of OA and there are few promising …
Number of citations: 32 pubs.acs.org
W Mahy, M Patel, D Steadman… - Journal of medicinal …, 2020 - ACS Publications
The Wnt family of proteins are secreted signaling proteins that play key roles in regulating cellular functions. Recently, carboxylesterase Notum was shown to act as a negative regulator …
Number of citations: 14 pubs.acs.org
E Hu, RK Kunz, N Chen, S Rumfelt… - Journal of Medicinal …, 2013 - ACS Publications
Our development of PDE10A inhibitors began with an HTS screening hit (1) that exhibited both high p-glycoprotein (P-gp) efflux ratios in rat and human and poor metabolic stability. On …
Number of citations: 47 pubs.acs.org

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